molecular formula C5H3BClF3KN B597984 Potassium (2-chloropyridin-3-yl)trifluoroborate CAS No. 1201899-19-5

Potassium (2-chloropyridin-3-yl)trifluoroborate

Cat. No. B597984
CAS RN: 1201899-19-5
M. Wt: 219.44
InChI Key: VBOQRLKCEKQPPP-UHFFFAOYSA-N
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Description

Potassium (2-chloropyridin-3-yl)trifluoroborate is a bench-stable organotrifluoroborate that is useful for Suzuki-Miyaura cross-coupling reactions and a variety of other carbon-carbon bond-forming reactions . It is compatible with a wide range of functional groups and is stable to many commonly used and harsh reaction conditions .


Molecular Structure Analysis

The molecular formula of this compound is C5H3BClF3KN. Its molecular weight is 219.44.


Chemical Reactions Analysis

This compound is particularly useful for Suzuki-Miyaura cross-coupling reactions . It has also been used for a variety of other carbon-carbon bond-forming reactions .


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 220-225 °C .

Scientific Research Applications

Synthesis of Fluorinated Pyridines

The synthesis of various fluorinated pyridine derivatives, such as 2,3-Difluoro-5-chloropyridine, has been achieved using potassium fluoride as a fluorination agent. These reactions typically involve the transformation of chloropyridines under specific conditions, indicating the potential use of potassium (2-chloropyridin-3-yl)trifluoroborate in similar fluorination processes (Zhou Hong-feng, 2007).

Hydrogenation Reactions

Potassium (3,3,3-trifluoroprop-1-yn-1-yl)trifluoroborate, a compound similar to this compound, has been used in selective hydrogenation reactions to produce specific isomers of β-trifluoromethylstyrenes. This demonstrates the potential of this compound in similar selective hydrogenation applications (P. Ramachandran, W. Mitsuhashi, 2015).

Suzuki Cross-Coupling Reactions

Potassium alkenyltrifluoroborates, structurally related to this compound, have been effectively used in Suzuki cross-coupling reactions with various halides. These reactions result in the formation of different functional groups, showcasing the utility of potassium trifluoroborates in organic synthesis (Gary A. Molander and M. Rivero, 2002).

Characterization and Spectroscopic Studies

Potassium 2-phenylacetyl-trifluoroborate, a compound structurally related to this compound, has been characterized using various spectroscopic techniques such as FT-IR, FT-Raman, and UV-Visible spectroscopy. These methods help in understanding the structural and electronic properties of such compounds (M. A. Iramain et al., 2020).

Cycloaddition Reactions

Potassium alkynyltrifluoroborates, similar to this compound, have been utilized in cycloaddition reactions with 3-azetidinones and 3-oxetanone under nickel catalysis. These reactions lead to the formation of borylated dihydropyridinones and dihydropyranones, highlighting the versatility of potassium trifluoroborates in complex organic syntheses (Fathi Elwrfalli et al., 2019).

Mechanism of Action

Target of Action

Potassium (2-chloropyridin-3-yl)trifluoroborate, also known as Potassium 2-chloropyridine-3-trifluoroborate, is a type of organotrifluoroborate . Organotrifluoroborates are versatile and stable boronic acid surrogates . They are primarily used as nucleophilic coupling reagents in the formation of carbon-carbon (C-C) bonds .

Mode of Action

The compound interacts with its targets through Suzuki-Miyaura cross-coupling reactions . In these reactions, the organotrifluoroborate acts as a nucleophile, donating an electron pair to form a bond with an electrophilic aryl halide . This results in the formation of a new C-C bond .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki-Miyaura cross-coupling reaction pathway . This pathway is crucial for the formation of C-C bonds, which are fundamental in organic synthesis and medicinal chemistry .

Pharmacokinetics

As a boronic acid surrogate, it is expected to have good stability and compatibility with a wide range of functional groups . These properties could potentially impact its bioavailability, but further studies are needed to confirm this.

Result of Action

The primary result of the compound’s action is the formation of new C-C bonds . This can lead to the synthesis of a wide range of organic compounds, making it a valuable tool in organic synthesis and medicinal chemistry .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the compound is bench-stable, meaning it can withstand commonly used and harsh reaction conditions . Additionally, it is compatible with a wide range of functional groups, allowing it to be used in diverse chemical environments

properties

IUPAC Name

potassium;(2-chloropyridin-3-yl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BClF3N.K/c7-5-4(6(8,9)10)2-1-3-11-5;/h1-3H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBOQRLKCEKQPPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=C(N=CC=C1)Cl)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BClF3KN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50746426
Record name Potassium (2-chloropyridin-3-yl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1201899-19-5
Record name Potassium (2-chloropyridin-3-yl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1201899-19-5
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